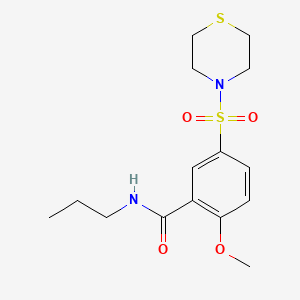
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates.
Wirkmechanismus
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This leads to the depletion of ATP and the accumulation of reactive oxygen species, which can cause oxidative damage to neurons. The selective vulnerability of dopaminergic neurons to MPP+ is thought to be due to their high energy demands and low antioxidant capacity.
Biochemical and Physiological Effects:
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been shown to induce parkinsonism in humans and non-human primates. The symptoms of parkinsonism induced by 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide are similar to those of idiopathic Parkinson's disease, including bradykinesia, rigidity, and tremors. 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has also been shown to cause degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several advantages as a tool for studying Parkinson's disease. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the pathogenesis of the disease. However, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide also has several limitations. It is highly toxic and can cause parkinsonism in humans and non-human primates, which limits its use in clinical research. Additionally, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to administer in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. One area of research is the development of new inhibitors of mitochondrial complex I that are less toxic than 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. Another area of research is the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for studying the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research on the use of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide as a tool for developing new treatments for Parkinson's disease, such as gene therapy and stem cell therapy.
Conclusion:
In conclusion, 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is a valuable tool for studying the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I and has been shown to induce parkinsonism in humans and non-human primates. While 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has several limitations, it remains an important tool for studying the disease and developing new treatments. Ongoing research on 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide is likely to yield new insights into the pathogenesis of Parkinson's disease and other neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with propylamine to form the amide, which is subsequently treated with thiomorpholine and sulfonyl chloride to yield 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the pathogenesis of Parkinson's disease. It is a potent inhibitor of mitochondrial complex I, which leads to the depletion of ATP and the accumulation of reactive oxygen species. These effects are similar to the pathophysiology of Parkinson's disease, making 2-methoxy-N-propyl-5-(4-thiomorpholinylsulfonyl)benzamide a valuable tool for studying the disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURLTVJXZOOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-propyl-5-thiomorpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

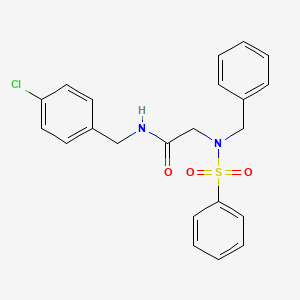
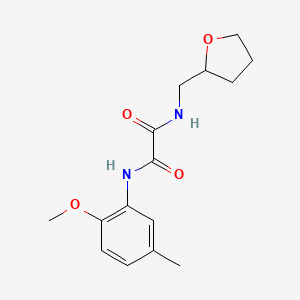
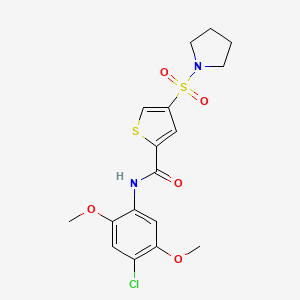
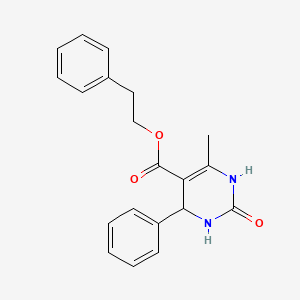

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5123770.png)
![1-(4-fluorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123771.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B5123782.png)

![ethyl 1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5123805.png)
![{5-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-2-furyl}methyl acetate](/img/structure/B5123807.png)
![2-(3,4-dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5123814.png)